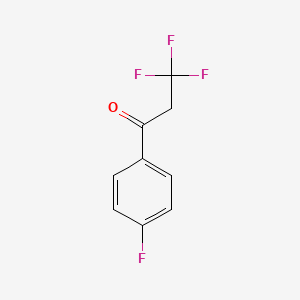

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

Description

BenchChem offers high-quality 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDLSJLKYUHRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (CAS No. 213594-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, a fluorinated ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group adjacent to the carbonyl moiety, coupled with a para-fluorinated phenyl ring, imparts unique physicochemical properties that are highly valuable in the design of bioactive molecules. This document will delve into the synthesis, chemical properties, spectroscopic characterization, and potential applications of this compound, with a particular focus on its role as a versatile building block for the development of novel therapeutics. The enhanced electrophilicity of the carbonyl carbon, a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl group, is a central theme, underpinning its reactivity and utility as a pharmacophore.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF3) group, in particular, is a privileged moiety in medicinal chemistry. Its strong electron-withdrawing capacity significantly alters the electronic properties of adjacent functional groups, often leading to enhanced biological activity and improved pharmacokinetic profiles. In the context of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, the CF3 group dramatically increases the electrophilicity of the carbonyl carbon, making it a key reactive center for the synthesis of more complex molecules and a potential anchor for covalent interactions with biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is fundamental for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 213594-77-5 | [1] |

| Molecular Formula | C₉H₆F₄O | [2] |

| Molecular Weight | 206.14 g/mol | [2] |

| Appearance | Not specified (likely a solid or oil at room temperature) | - |

| Solubility | Soluble in common organic solvents | [2] |

| Storage | Store at 2-8°C, desiccated | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, likely appearing as multiplets in the aromatic region (δ 7.0-8.2 ppm). The methylene protons (CH₂) adjacent to the carbonyl and trifluoromethyl groups will likely appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the trifluoromethyl carbon. The carbonyl carbon signal will be significantly influenced by the electron-withdrawing effects of the adjacent CF₃ group.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The CF₃ signal will likely appear as a triplet due to coupling with the adjacent methylene protons.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve cleavage adjacent to the carbonyl group and loss of the trifluoromethyl group. Predicted m/z values for common adducts include [M+H]⁺ at 207.04276 and [M+Na]⁺ at 229.02470.[3]

Synthesis and Reactivity

The synthesis of α-trifluoromethyl ketones is a well-established area of organic chemistry, with several methodologies applicable to the preparation of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Synthetic Strategies

A common and effective route involves the reaction of a 4-fluorophenyl Grignard or organolithium reagent with a trifluoropropanoic acid derivative. Another viable approach is the trifluoromethylation of a suitable precursor, such as an enolate or enol ether derived from 1-(4-fluorophenyl)ethanone.

Illustrative Synthetic Workflow:

Caption: General synthetic scheme for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Key Reactivity Principles: The Influence of the Trifluoromethyl Group

The defining characteristic of trifluoromethyl ketones is the pronounced electrophilicity of the carbonyl carbon. This is a direct result of the strong inductive electron-withdrawing effect of the three fluorine atoms. This heightened reactivity has several important consequences:

-

Hydrate Formation: In aqueous media, trifluoromethyl ketones readily form stable gem-diol hydrates. This equilibrium is often shifted significantly towards the hydrate form, a phenomenon not typically observed with their non-fluorinated counterparts. The stability of this hydrate is a key factor in their biological activity, as it can mimic the tetrahedral transition state of substrate hydrolysis in certain enzymes.

-

Susceptibility to Nucleophilic Attack: The electron-deficient carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is harnessed in the synthesis of various derivatives and in their mechanism of action as enzyme inhibitors.

Applications in Drug Discovery and Development

The unique chemical properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one make it a valuable building block and pharmacophore in drug discovery.

Role as a Versatile Synthetic Intermediate

This compound serves as a key starting material for the synthesis of a diverse array of more complex molecules. The reactive carbonyl group can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, allowing for the rapid generation of compound libraries for high-throughput screening. For instance, reduction of the ketone yields the corresponding chiral alcohol, a common structural motif in many pharmaceuticals.

A Privileged Scaffold for Enzyme Inhibition

Trifluoromethyl ketones are well-established as potent inhibitors of various classes of enzymes, particularly serine and cysteine proteases. The mechanism of inhibition often involves the formation of a stable, covalent adduct between the electrophilic carbonyl carbon of the inhibitor and a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site. The resulting hemiketal or thiohemiketal intermediate is a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.

Conceptual Mechanism of Enzyme Inhibition:

Caption: The role of trifluoromethyl ketones as transition-state analog inhibitors.

While specific biological activity data for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is not extensively reported in the public domain, its structural motifs are present in numerous patented and investigational compounds, highlighting its potential in the development of novel therapeutics for a range of diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. Although a specific, comprehensive safety data sheet (SDS) for this compound was not found in the conducted searches, general guidelines for handling fluorinated organic compounds and ketones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain a specific SDS from the supplier before handling this compound.

Conclusion

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a chemical entity of considerable importance to the fields of medicinal chemistry and drug development. Its strategic design, featuring a trifluoromethyl-activated ketone and a fluorinated aromatic ring, provides a unique combination of reactivity and physicochemical properties. This guide has outlined its key characteristics, synthetic accessibility, and potential applications, particularly as a versatile building block and a promising scaffold for the design of potent enzyme inhibitors. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the utility of well-designed fluorinated building blocks like 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is set to expand, offering exciting opportunities for future drug discovery endeavors.

References

-

PubChem. 3,3,3-Trifluoro-1-phenylpropan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one. Available from: [Link]

Sources

An In-depth Technical Guide to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

Introduction

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a fluorinated aromatic ketone that serves as a critical building block in modern medicinal chemistry and materials science. Its structure, which combines a trifluoromethylated aliphatic chain with a para-fluorinated phenyl ring, imparts unique electronic and metabolic properties, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] Similarly, the fluorine atom on the phenyl ring can block metabolic oxidation at the para-position and influence molecular interactions through hydrogen bonding or dipole interactions.[3]

This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Properties

The unique arrangement of fluorine atoms in 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one dictates its physical and spectral characteristics. Understanding these properties is fundamental to its application in synthesis and analysis.

Physical and Chemical Identity

A summary of the key identifying and physical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one | PubChem |

| CAS Number | 213594-77-5 | [4][5] |

| Molecular Formula | C₉H₆F₄O | [5][6] |

| Molecular Weight | 206.14 g/mol | [5] |

| Monoisotopic Mass | 206.03548 Da | [6] |

| Appearance | Typically a solid or liquid | [7] |

| Predicted XlogP | 2.8 | [6] |

Spectroscopic Profile

The spectroscopic data provides the structural fingerprint of the molecule, essential for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two sets of doublets (or multiplets) are expected in the aromatic region (~7.2-8.1 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield compared to the protons meta to the carbonyl. The coupling between them will be characteristic of a para-substituted benzene ring.

-

Methylene Protons (-CH₂-): A quartet is expected for the two protons on the carbon adjacent to the trifluoromethyl group (~3.6-4.0 ppm). This splitting pattern arises from coupling to the three fluorine atoms of the -CF₃ group (³JHF).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A singlet is expected in the downfield region (~185-195 ppm).

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (~115-168 ppm). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant (¹JCF).

-

Trifluoromethyl Carbon (-CF₃): A characteristic quartet will be observed (~123 ppm) due to the one-bond coupling with the three fluorine atoms (¹JCF).[8]

-

Methylene Carbon (-CH₂-): A quartet is expected (~40-45 ppm) due to the two-bond coupling with the three fluorine atoms of the adjacent -CF₃ group (²JCF).

-

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):

-

Trifluoromethyl Group (-CF₃): A triplet is expected for the -CF₃ group due to coupling with the two adjacent methylene protons (³JHF). Its chemical shift will be approximately -60 to -70 ppm (relative to CFCl₃).

-

Aryl Fluorine (-F): A singlet or multiplet is expected for the fluorine atom on the phenyl ring, typically in the range of -105 to -115 ppm.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected between 1680-1700 cm⁻¹.

-

C-F Stretch (-CF₃): Strong, multiple absorption bands are characteristic for the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region.[9]

-

C-F Stretch (Aryl): A strong absorption band is expected in the 1200-1250 cm⁻¹ range for the aryl C-F bond.[10]

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1610 cm⁻¹ region.

-

Synthesis and Reactivity

Synthetic Workflow: Friedel-Crafts Acylation

A standard and reliable method for synthesizing aryl ketones like 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is the Friedel-Crafts acylation. This involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Reaction Scheme: Fluorobenzene + 3,3,3-Trifluoropropionyl Chloride → 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

Caption: Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent such as dichloromethane (DCM).

-

Cooling: The suspension is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of 3,3,3-trifluoropropionyl chloride (1.0 eq.) and fluorobenzene (1.1 eq.) in DCM is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

-

Causality Insight: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, forming a highly electrophilic acylium ion intermediate. This potent electrophile is necessary to overcome the electron-withdrawing effect of the fluorine on the aromatic ring and drive the electrophilic aromatic substitution.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Trustworthiness Check: This step is critical for safety and product isolation. The acidic ice water hydrolyzes and deactivates the aluminum chloride catalyst, breaking up the aluminum-ketone complex and precipitating aluminum salts, which can then be separated in the aqueous layer.

-

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Core Reactivity

The reactivity of the molecule is dominated by the electrophilic carbonyl group and the acidic α-protons.

-

Reduction of the Carbonyl: The ketone can be readily reduced to the corresponding secondary alcohol, 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-ol. This transformation is crucial for synthesizing chiral alcohols, which are valuable intermediates.

-

Reagents: Common reducing agents include sodium borohydride (NaBH₄) in methanol or ethanol for a straightforward reduction. For stereoselective reductions, chiral catalysts such as those used in Corey-Bakshi-Shibata (CBS) reductions can be employed.

-

-

Enolate Chemistry: The methylene protons alpha to the carbonyl group are acidic and can be deprotonated with a suitable base (e.g., LDA, NaH) to form an enolate. This nucleophilic enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to form new C-C bonds.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Caption: Key reactivity pathway: Ketone reduction.

Significance and Applications in Drug Development

The incorporation of trifluoromethyl groups is a cornerstone of modern drug design.[1] The -CF₃ group in 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one offers several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][3]

-

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.[3]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the acidity/basicity of nearby functional groups and influence the molecule's conformation and electronic distribution, potentially leading to stronger binding interactions with target proteins.[2]

This molecular scaffold is a precursor for various classes of bioactive compounds, including inhibitors of enzymes and modulators of receptors. The ketone functionality allows for its elaboration into a wide range of derivatives, such as amines, alcohols, heterocycles, and more complex structures.

Safety and Handling

While specific toxicity data for this compound is not widely published, related fluorinated ketones carry warnings.

-

Hazard Statements (Inferred): Based on similar compounds like 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11]

-

Precautions:

-

Handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is more than just a chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and the strategic placement of its fluorine substituents make it a highly valuable intermediate. For researchers aiming to optimize drug candidates by enhancing metabolic stability and modulating physicochemical properties, this compound represents a key starting point for complex molecular design and synthesis.

References

- 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | 213594-77-5. ChemicalBook.

- 3,3,3-Trifluoro-1-phenylpropan-1-one. PubChem.

- 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one. PubChemLite.

- 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine | 1016742-86-1. ChemicalBook.

- 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone. PubChem.

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.

- 3,3,3-Trifluoro-1-propanol. NIST WebBook.

- 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. BLDpharm.

- 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. BLDpharm.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Fluorine in drug discovery: Role, design and case studies. LinkedIn.

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.

- Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ.

- 1-Propanone, 1-(4-fluorophenyl)-. NIST WebBook.

- 1-(4-(Trifluoromethyl)phenyl)propan-1-one. Sigma-Aldrich.

- IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace.

- The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. SciSpace.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | 213594-77-5 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. PubChemLite - 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one (C9H6F4O) [pubchemlite.lcsb.uni.lu]

- 7. 1-(4-(Trifluoromethyl)phenyl)propan-1-one | 711-33-1 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. scispace.com [scispace.com]

- 11. 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | C9H6ClF3O | CID 11031469 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the fluorinated ketone, 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. This compound serves as a critical building block in modern medicinal chemistry, primarily due to the strategic incorporation of both a trifluoromethyl (CF₃) group and a 4-fluorophenyl moiety. We will explore its precise chemical identity, outline a robust synthetic pathway, detail methods for its spectroscopic characterization, and discuss its strategic importance in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who seek to leverage the unique properties of fluorinated synthons in their research programs.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. Annually, a significant percentage of new drugs approved for the pharmaceutical market contain fluorine.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target receptors through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[1]

The subject of this guide, 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, is a ketone that masterfully combines the CF₃ group with a 4-fluorophenyl ring. This dual-fluorination pattern makes it a highly valuable intermediate for creating more complex drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth analysis of this key chemical entity.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of reproducible science. The structural and chemical properties of the title compound are summarized below.

IUPAC Name: 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one[2][3][4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 213594-77-5 | [2] |

| Molecular Formula | C₉H₆F₄O | [3] |

| Molecular Weight | 206.14 g/mol | Calculated |

| Monoisotopic Mass | 206.03548 Da | [3] |

| InChI Key | FWDLSJLKYUHRED-UHFFFAOYSA-N | [3] |

| Predicted XLogP3 | 2.8 | [3] |

| Structure |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for preparing aryl ketones is the Friedel-Crafts acylation. This pathway is the logical choice for synthesizing 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Synthetic Rationale and Workflow

The synthesis involves the electrophilic acylation of fluorobenzene with 3,3,3-trifluoropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Causality of Component Selection:

-

Fluorobenzene: This serves as the aromatic nucleophile. It is readily available and the fluorine substituent is a weakly activating, ortho-para directing group. The reaction is expected to yield the para-substituted product as the major isomer due to the steric hindrance at the ortho positions.

-

3,3,3-Trifluoropropionyl Chloride: This is the electrophilic acylating agent. The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic, but it can also deactivate the acyl chloride slightly.

-

Aluminum Chloride (AlCl₃): This Lewis acid is crucial. It coordinates to the carbonyl oxygen of the acyl chloride, further polarizing the carbon-chlorine bond and generating a highly reactive acylium ion (or a polarized complex) that is the key electrophile for the aromatic substitution. An excess of the catalyst is often required as it can complex with the product ketone.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the proposed Friedel-Crafts acylation synthesis.

Caption: Workflow for the Friedel-Crafts synthesis of the target ketone.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established chemical principles. Researchers should first perform a thorough safety assessment and optimize conditions on a small scale.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Slowly add 3,3,3-trifluoropropionyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.

-

Aromatic Addition: After stirring for 15 minutes, add fluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS for the consumption of starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Spectroscopic Characterization and Validation

Structural confirmation is a non-negotiable step. The following data describe the expected spectroscopic signatures for validating the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets (or multiplets) in the 7.0-8.2 ppm range, characteristic of a 1,4-disubstituted benzene ring. Protons ortho to the carbonyl will be further downfield. - Methylene Protons: A quartet around 3.6-4.0 ppm due to coupling with the three adjacent fluorine atoms (³JHF). |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 185-195 ppm. - Aromatic Carbons: Four signals in the aromatic region (115-168 ppm). The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF). - Methylene Carbon (-CH₂-): A quartet due to coupling with the CF₃ group (²JCF). - Trifluoromethyl Carbon (-CF₃): A quartet around 120-128 ppm due to the C-F coupling (¹JCF). |

| ¹⁹F NMR | - Aryl Fluorine: A singlet (or narrow multiplet) around -105 to -115 ppm. - Trifluoromethyl Group: A triplet around -60 to -70 ppm, coupled to the two adjacent methylene protons (³JHF). |

| IR Spectroscopy | - C=O Stretch: Strong absorption band around 1690-1710 cm⁻¹. - C-F Stretches: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region. - Aromatic C-H Stretches: Bands above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 206. - Key Fragments: m/z = 123 (fluorobenzoyl cation, [FC₆H₄CO]⁺), m/z = 95 (fluorophenyl cation, [FC₆H₄]⁺), m/z = 69 ([CF₃]⁺). |

Applications in Drug Development and Medicinal Chemistry

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is not typically a final drug product but rather a highly strategic intermediate. Its value lies in the predictable chemical transformations of its ketone functional group.

Role as a Versatile Chemical Synthon

The ketone can be readily transformed into a variety of other functional groups, allowing for the diversification of the core structure into libraries of potential drug candidates.

-

Reductive Amination: Conversion to the corresponding amine[5] introduces a basic center, which is crucial for interacting with many biological targets and for improving solubility.

-

Reduction to Alcohol: Forms a chiral center, allowing for the synthesis of stereospecific drugs.

-

Formation of Heterocycles: The ketone can serve as an electrophile in condensation reactions to form various heterocycles, such as pyrazoles or pyrimidines, which are common scaffolds in approved drugs.[1]

The Bioisosteric Logic of its Structure

The molecule's design is a classic example of bioisosteric replacement and property modulation, a key strategy in drug design.

Caption: Logical relationship between structural motifs and their desired effects in drug design.

Conclusion

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one represents more than just another chemical reagent; it is an embodiment of strategic design in medicinal chemistry. Its synthesis via established methods like Friedel-Crafts acylation is robust, and its structure is readily confirmed through standard spectroscopic techniques. The true value of this compound is its role as a versatile building block, providing a platform from which countless derivatives can be launched in the quest for safer and more effective medicines. The dual incorporation of fluorine atoms offers a proven strategy for enhancing the metabolic stability and binding characteristics of parent molecules, making this ketone a highly valuable tool for any drug discovery program.

References

-

PubChem. (n.d.). 3,3,3-Trifluoro-1-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Acetylbenzenesulfonyl fluoride. American Chemical Society. Retrieved from [Link]

-

MDPI. (2021). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one. Université du Luxembourg. Retrieved from [Link]

-

NIST. (n.d.). 3,3,3-Trifluoro-1-propanol. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-FLUOROPHENYL)PROPAN-1-ONE. Retrieved from [Link]

-

Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. Retrieved from [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. National Library of Medicine. Retrieved from [Link]

-

PharmaCompass. (n.d.). CAS 455-24-3 | 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | 213594-77-5 [chemicalbook.com]

- 3. PubChemLite - 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one (C9H6F4O) [pubchemlite.lcsb.uni.lu]

- 4. One moment, please... [bldpharm.com.tr]

- 5. 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine | 1016742-86-1 [chemicalbook.com]

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one molecular weight

An In-Depth Technical Guide to the Molecular Weight of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a fluorinated ketone of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block for novel pharmaceuticals.[1] An accurate and precise determination of its molecular weight is the foundational step in its characterization, ensuring sample purity, verifying synthetic success, and enabling correct stoichiometric calculations for subsequent reactions. This guide provides a comprehensive overview of the theoretical basis, experimental determination, and analytical validation of the molecular weight of this compound, grounded in the principles of mass spectrometry and NMR spectroscopy.

Core Physicochemical Profile

A precise understanding of a compound's identity begins with its fundamental properties. 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a ketone derivative characterized by a trifluoromethyl group and a fluorinated phenyl ring.

| Property | Value | Source |

| Chemical Formula | C₉H₆F₄O | [2][3] |

| Molecular Weight (Average) | 206.14 g/mol | [2][4] |

| Monoisotopic Mass | 206.03548 Da | [3] |

| CAS Number | 213594-77-5 | [2][5] |

| IUPAC Name | 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | [4] |

| Storage Conditions | Store at 2-8°C, desiccated | [2] |

Theoretical Molecular Weight: A Foundational Calculation

The concept of molecular weight is pivotal in chemistry, yet it is crucial to distinguish between two key definitions used in analytical science:

-

Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's isotopes based on their natural abundance. It is calculated using the standard atomic weights from the periodic table and is expressed in grams per mole ( g/mol ). This value is essential for gravimetric analysis and reagent preparation.

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F). It is expressed in Daltons (Da) and is the value directly measured by high-resolution mass spectrometry.

For 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (C₉H₆F₄O), the theoretical masses are calculated as follows:

Monoisotopic Mass Calculation:

-

(9 x 12.000000) + (6 x 1.007825) + (4 x 18.998403) + (1 x 15.994915) = 206.03548 Da

This calculated monoisotopic mass serves as the benchmark against which experimental data from high-resolution mass spectrometry is compared for unambiguous formula confirmation.

Gold-Standard Analytical Verification Techniques

While theoretical calculations provide a target value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. A multi-pronged approach using orthogonal techniques provides the highest degree of confidence.

Mass Spectrometry (MS): The Definitive Mass Measurement

Mass spectrometry is the premier technique for determining the molecular mass of a compound. For a molecule like 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, soft ionization techniques followed by high-resolution mass analysis are ideal.

Causality in Method Selection: High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), is chosen over low-resolution alternatives (e.g., quadrupole) because its high mass accuracy (typically <5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This capability is critical for confirming the molecular formula C₉H₆F₄O without ambiguity. Electrospray Ionization (ESI) is a preferred soft ionization method as it typically generates intact protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺), minimizing fragmentation and simplifying spectral interpretation to reveal the parent molecular ion.

The mass spectra of fluorinated ketones can yield informative fragmentation patterns under certain conditions, often involving the acylium ions, which can further aid in structural confirmation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Validation

NMR spectroscopy does not measure molecular weight directly but provides an unparalleled view of the molecule's atomic structure. By confirming the arrangement of atoms, it validates that the measured mass corresponds to the correct isomer.

Causality in Method Selection:

-

¹H NMR confirms the number and connectivity of hydrogen atoms.

-

¹³C NMR confirms the carbon skeleton of the molecule.

-

¹⁹F NMR is particularly powerful for fluorinated compounds.[7] The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[7] The wide chemical shift range of ¹⁹F NMR provides exquisite resolution for the different fluorine environments (the -CF₃ group vs. the aryl-F), confirming their presence and providing structural proof.[7][8]

A combination of HRMS and multinuclear NMR forms a self-validating system, where the precise mass from HRMS is unequivocally linked to a specific chemical structure by NMR.

Experimental Protocols for Verification

The following protocols describe standard, field-proven methodologies for the definitive characterization of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Protocol 1: HRMS Analysis via Electrospray Ionization (ESI)

This protocol outlines the determination of the accurate mass using a typical LC-HRMS system.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation and enhancing the [M+H]⁺ ion signal in positive ESI mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Waters™ SYNAPT™) equipped with an ESI source.

-

Infusion and Calibration: Infuse the sample directly or via a liquid chromatography system. Ensure the instrument is calibrated according to the manufacturer's specifications for the desired mass range to achieve sub-5 ppm mass accuracy.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. The expected protonated molecule [M+H]⁺ should appear at m/z 207.04276.[3] Also monitor for common adducts like the sodium adduct [M+Na]⁺ at m/z 229.02470.[3]

-

Data Analysis: Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion. Compare the experimentally measured m/z value to the theoretical monoisotopic mass of the protonated molecule (207.04276 Da). The mass error should be calculated and reported in parts-per-million (ppm).

Protocol 2: Multinuclear NMR for Structural Confirmation

This protocol ensures the measured mass corresponds to the correct chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a 5 mm NMR tube. CDCl₃ is a standard solvent that dissolves many organic compounds and has a minimal proton signal. TMS serves as the internal standard for referencing ¹H and ¹³C spectra.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The spectrum should show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl, aromatic, methylene, and trifluoromethyl carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a critical experiment that should yield two distinct signals: one for the single fluorine atom on the phenyl ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Data Analysis: Process all spectra (Fourier transform, phase, and baseline correction). Integrate the signals in the ¹H and ¹⁹F spectra to confirm proton and fluorine counts. Compare the observed chemical shifts and coupling patterns with known values for similar fluorinated ketones to confirm the structure.[9][10]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. labsolu.ca [labsolu.ca]

- 3. PubChemLite - 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one (C9H6F4O) [pubchemlite.lcsb.uni.lu]

- 4. 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one | 213594-77-5 [sigmaaldrich.com]

- 5. 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | 213594-77-5 [chemicalbook.com]

- 6. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, a fluorinated ketone of significant interest in medicinal chemistry. We delve into its synthesis, detailed analytical characterization, and explore its current and potential applications in the field of drug discovery, with a particular focus on its role as an enzyme inhibitor. This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Within the vast landscape of organofluorine chemistry, trifluoromethyl ketones (TFMKs) have emerged as a privileged structural motif in modern drug design. The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) renders the adjacent carbonyl carbon highly electrophilic, making TFMKs potent and often reversible covalent inhibitors of various enzymes, particularly serine and cysteine proteases. They act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (CAS No. 213594-77-5) is a prime example of this important class of compounds. Its structure, featuring both a trifluoromethyl group and a fluorine-substituted aromatic ring, presents a unique combination of electronic and steric properties that make it a valuable building block and a potential therapeutic agent in its own right.

Molecular Structure and Physicochemical Properties

The chemical structure of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is characterized by a 4-fluorophenyl ring attached to a propan-1-one backbone, with a trifluoromethyl group at the C3 position.

Figure 1. Chemical structure of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Figure 1. Chemical structure of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Table 1: Physicochemical Properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

| Property | Value | Source |

| CAS Number | 213594-77-5 | [1][2] |

| Molecular Formula | C₉H₆F₄O | [3] |

| Molecular Weight | 206.14 g/mol | [4] |

| Appearance | Not specified (often a solid or oil) | |

| Solubility | Expected to be soluble in common organic solvents | |

| Purity | Commercially available up to 95% | [4] |

Synthesis of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

The synthesis of trifluoromethyl ketones is a well-established area of organic chemistry, with several methodologies available. A common and effective approach involves the trifluoromethylation of an appropriate ester precursor.

General Synthetic Approach: Trifluoromethylation of Esters

One of the most direct routes to aryl trifluoromethyl ketones is the reaction of an aryl ester with a trifluoromethylating agent. This transformation leverages the nucleophilic addition of a trifluoromethyl anion equivalent to the ester carbonyl, followed by the elimination of an alkoxide.

A particularly relevant and modern method for the synthesis of trifluoromethyl ketones involves the use of fluoroform (HCF₃) as an inexpensive and readily available source of the trifluoromethyl group. This reaction is typically carried out in the presence of a strong base.

Exemplary Experimental Protocol

Reaction Scheme:

Step-by-Step Methodology:

-

Esterification: To a solution of 4-fluorobenzoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a simple alcohol (e.g., methanol or ethanol, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Trifluoromethylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-fluorobenzoate ester (1.0 eq) in a dry, polar aprotic solvent (e.g., THF or DMF). Cool the solution to the desired temperature (typically between -78 °C and 0 °C). Add the trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃, with a catalytic amount of a fluoride source like TBAF, or a pre-generated trifluoromethyl anion from fluoroform and a strong base). Stir the reaction for several hours, monitoring its progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-fluorophenyl ring and the methylene protons adjacent to the carbonyl and trifluoromethyl groups. The aromatic protons will likely appear as two multiplets in the range of δ 7.0-8.2 ppm due to coupling with each other and with the fluorine atom on the ring. The methylene protons adjacent to the carbonyl group are expected to appear as a quartet around δ 3.5-4.0 ppm due to coupling with the three fluorine atoms of the CF₃ group.

-

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon should appear at a characteristic downfield shift (around δ 180-190 ppm). The carbons of the aromatic ring will be observed in the range of δ 115-165 ppm, with their chemical shifts influenced by the fluorine substituent. The methylene carbon will be a quartet due to coupling with the three fluorine atoms, and the trifluoromethyl carbon will also be a quartet with a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. Two signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The trifluoromethyl group will appear as a singlet, typically in the range of -60 to -80 ppm (relative to CFCl₃). The aromatic fluorine will appear as a multiplet due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is expected to show characteristic absorption bands for:

-

C=O stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ corresponding to the ketone carbonyl group.

-

C-F stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery

The unique electronic properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one make it a highly attractive scaffold for the development of enzyme inhibitors.

Mechanism of Enzyme Inhibition

As a trifluoromethyl ketone, this compound is a potent inhibitor of a variety of hydrolytic enzymes, particularly serine proteases (e.g., chymotrypsin, elastase, thrombin) and cysteine proteases (e.g., caspases, cathepsins). The electrophilic carbonyl carbon is readily attacked by the nucleophilic serine or cysteine residue in the enzyme's active site, forming a stable, reversible hemiacetal or hemithioacetal adduct. This adduct mimics the tetrahedral transition state of peptide bond cleavage, thus effectively blocking the enzyme's catalytic activity.

Enzyme [label="Enzyme Active Site\n(Serine/Cysteine)"]; TFMK [label="3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="Tetrahedral Intermediate\n(Transition State Analog)", fillcolor="#FBBC05", fontcolor="#202124"]; InhibitedEnzyme [label="Inhibited Enzyme\n(Covalent Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Enzyme -> TransitionState [label="Nucleophilic Attack"]; TFMK -> TransitionState; TransitionState -> InhibitedEnzyme [label="Formation of Stable Adduct"]; }

Figure 2. Mechanism of enzyme inhibition by trifluoromethyl ketones.

Potential Therapeutic Targets

Given its mechanism of action, 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one and its derivatives could be investigated as potential inhibitors for a range of therapeutic targets, including:

-

Human Leukocyte Elastase (HLE): An enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

-

Caspases: A family of proteases that play a crucial role in apoptosis (programmed cell death). Inhibitors of caspases have therapeutic potential in treating diseases characterized by excessive apoptosis, such as neurodegenerative disorders.

-

Cathepsins: Lysosomal proteases involved in various physiological and pathological processes, including cancer progression and metastasis.

-

Thrombin: A key enzyme in the blood coagulation cascade, making its inhibitors potential anticoagulants.

While specific biological activity data for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is not widely published, its structural similarity to known potent enzyme inhibitors suggests it is a promising candidate for screening against these and other relevant targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one represents a valuable and versatile molecule for researchers in drug discovery and medicinal chemistry. Its trifluoromethyl ketone moiety imparts potent enzyme inhibitory activity, making it a promising scaffold for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its structure, synthesis, characterization, and potential applications. Further research into the specific biological targets and structure-activity relationships of this compound and its derivatives is warranted and holds the potential to yield new and effective treatments for a range of diseases.

References

-

PubChem. 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. [Link][3]

-

Chemsigma. 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one [213594-77-5]. [Link][2]

Sources

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1] The target molecule of this guide, 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, represents a valuable structural motif, combining the potent electronic effects of a trifluoromethyl group with the synthetically versatile 4-fluorophenyl scaffold. This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the primary synthetic pathways to this key intermediate, grounded in mechanistic principles and field-proven insights.

Pathway 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational and direct method for the synthesis of aryl ketones, proceeding via electrophilic aromatic substitution.[2][3] This pathway forges the critical bond between the aromatic ring and the acyl group in a single, decisive step.

Mechanistic Rationale and Strategic Considerations

The reaction involves the activation of an acylating agent, typically 3,3,3-trifluoropropanoyl chloride or its corresponding anhydride, with a strong Lewis acid such as aluminum trichloride (AlCl₃).[2][4] The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π-system of fluorobenzene. The fluorine substituent on the aromatic ring is an ortho-, para-directing group, leading to a mixture of isomers, though the para-substituted product is typically favored due to steric hindrance at the ortho positions.[5]

A critical aspect of this reaction is the stoichiometry of the Lewis acid. The product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[2] Therefore, a stoichiometric amount or even a slight excess of the catalyst is generally required to drive the reaction to completion.

Caption: Friedel-Crafts Acylation Pathway.

Experimental Protocol: Friedel-Crafts Acylation

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The entire apparatus must be oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with anhydrous aluminum trichloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0 °C in an ice bath.

-

Acylating Agent Addition: 3,3,3-Trifluoropropanoyl chloride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the cooled AlCl₃ suspension via the dropping funnel with vigorous stirring.

-

Substrate Addition: Fluorobenzene (1.0 to 1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 h). The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Workup: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or distillation.

Pathway 2: Organometallic Addition to Fluorinated Electrophiles

Organometallic reagents, particularly Grignard reagents, provide a powerful and versatile alternative for constructing the carbon-carbon backbone of the target ketone.[6][7] This approach offers a different bond disconnection strategy, typically involving the reaction of an aryl nucleophile with a trifluoro-functionalized electrophile.

Mechanistic Rationale and Strategic Considerations

This pathway hinges on the nucleophilic addition of a 4-fluorophenyl Grignard reagent (4-F-C₆H₄-MgBr) to a suitable trifluoropropionyl electrophile. While acyl chlorides can be used, a more controlled and efficient approach often involves using a less reactive electrophile, such as a nitrile. The reaction of a Grignard reagent with a nitrile, like 3,3,3-trifluoropropionitrile, proceeds via nucleophilic addition to the nitrile carbon, forming a stable imido-magnesium halide intermediate.[8][9] This intermediate is then hydrolyzed during the acidic workup to yield the desired ketone.[8] This two-step sequence (addition then hydrolysis) prevents the common side reaction of over-addition that can plague the use of more reactive electrophiles like acyl chlorides, which would lead to tertiary alcohols.[6]

Caption: Grignard Reagent Synthesis Pathway.

Experimental Protocol: Grignard Reaction with a Nitrile

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.[8] The reaction may require gentle warming to start, indicated by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux until most of the magnesium is consumed.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve 3,3,3-trifluoropropionitrile (1.05 equivalents) in anhydrous ether/THF and add it dropwise to the cooled Grignard solution with vigorous stirring.

-

The reaction is often exothermic; maintain the temperature below 10 °C during the addition.[8]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

-

Quenching and Hydrolysis:

-

Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a cold, dilute aqueous acid solution (e.g., 1 M HCl). This step hydrolyzes the imine intermediate.[8]

-

Stir the resulting biphasic mixture until all solids have dissolved.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ether/THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation. The crude ketone is then purified, typically by vacuum distillation or silica gel chromatography.

-

Pathway 3: Modern Photoredox-Catalyzed Approaches

Visible-light photoredox catalysis has emerged as a powerful platform for forging carbon-CF₃ bonds under exceptionally mild conditions.[10][11] This strategy offers significant advantages in terms of functional group tolerance and avoids the use of harsh reagents common in classical methods.

Mechanistic Rationale and Strategic Considerations

A viable photoredox strategy involves the trifluoromethylation of an alkene precursor. For this target, a suitable starting material would be 1-(4-fluorophenyl)prop-2-en-1-one. The general mechanism proceeds through a catalytic cycle.[10] A photocatalyst, such as [Ru(bpy)₃]²⁺ or an iridium complex, absorbs visible light and is promoted to an excited state. This excited-state catalyst can then reduce a trifluoromethyl source, like Togni's reagent or CF₃I, via single-electron transfer (SET) to generate a trifluoromethyl radical (•CF₃).[10]

This highly reactive •CF₃ radical adds to the alkene. In a particularly elegant variant of this reaction, dimethyl sulfoxide (DMSO) is used not only as a solvent but also as an oxidant.[10] The radical intermediate formed after addition to the alkene is oxidized, and subsequent reaction with DMSO leads to the formation of the corresponding trifluoromethylated ketone.[10]

Caption: General Photoredox Catalytic Cycle.

Experimental Protocol: Photoredox Trifluoromethylation of an Alkene

-

Reaction Setup: To a reaction vial or tube, add the alkene substrate (e.g., 1-(4-fluorophenyl)prop-2-en-1-one, 1.0 equivalent), the trifluoromethyl source (e.g., Togni's reagent, 1.5 equivalents), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%).

-

Solvent and Degassing: Add the solvent, typically DMSO. The reaction mixture should be thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: The vial is sealed and placed in front of a visible light source (e.g., a blue LED lamp) with stirring. The reaction is typically conducted at room temperature.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure trifluoromethylated ketone.

Comparative Summary of Synthesis Pathways

| Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages/Challenges |

| Friedel-Crafts Acylation | Fluorobenzene, 3,3,3-trifluoropropanoyl chloride, AlCl₃ | Anhydrous DCM or DCE, 0 °C to RT | Direct, uses readily available starting materials, well-established. | Requires stoichiometric amounts of harsh Lewis acid, potential for regioisomer formation, sensitive to moisture.[2][4] |

| Grignard Reaction | 4-Bromofluorobenzene, Mg, 3,3,3-trifluoropropionitrile | Anhydrous Ether/THF, 0 °C to RT | High-yielding, avoids over-addition with nitrile electrophile, good regiocontrol. | Requires strict anhydrous conditions, Grignard reagent can be basic, sensitive to protic functional groups.[6][8] |

| Photoredox Catalysis | Alkene precursor, CF₃ source, photocatalyst, DMSO | DMSO, visible light (blue LED), room temperature | Exceptionally mild conditions, high functional group tolerance, uses light as a traceless reagent.[10][11] | Requires specialized photocatalysts and light setup, alkene precursor must be synthesized first. |

Conclusion

The synthesis of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one can be effectively achieved through several distinct strategic pathways. Classical methods like Friedel-Crafts acylation offer a direct route from bulk chemicals, while organometallic additions via Grignard reagents provide a controlled and high-yielding alternative with excellent regioselectivity. For syntheses requiring high functional group compatibility and mild conditions, modern photoredox catalysis presents a cutting-edge solution that leverages the power of visible light to construct the key C-CF₃ bond. The optimal choice of pathway will depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for specific reaction conditions. This guide provides the foundational knowledge for scientists to make informed decisions and successfully implement these synthetic strategies in their laboratories.

References

- The Synthesis of α-Fluoroketones via Grignard Reagent Addition to Fluoroacetonitrile: A Technical Guide. Benchchem.

- Recent advances in photoinduced trifluoromethylation and difluoroalkylation. Royal Society of Chemistry. (2016).

- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications.

- Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Royal Society of Chemistry.

- Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Organic Chemistry Portal.

- Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. ACS Publications. (2015).

- The Reactions of Perfluoronitriles with Grignard Reagents. ElectronicsAndBooks.

- Grignard Reaction. Organic Chemistry Portal.

- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. BYJU'S.

- The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst.

- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI.

- Friedel–Crafts reaction. Wikipedia.

- The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications.

- Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry.

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. sioc-journal.cn.

- Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.

Sources

- 1. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00153J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (CAS No. 213594-77-5), a fluorinated ketone of significant interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, practical experimental protocols, and an expert perspective on the unique characteristics imparted by its trifluoromethyl and fluorophenyl moieties. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its characterization by leveraging data from analogous structures and established principles of physical organic chemistry.

Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group (CF₃), in particular, can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a member of the aryl trifluoromethyl ketone class, which is recognized for its unique electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This enhanced reactivity is a key feature, making these compounds potent reversible covalent inhibitors of enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemiketal adducts with active site residues. The 4-fluorophenyl group further modulates the electronic and pharmacokinetic properties of the molecule. This guide will provide the foundational knowledge and practical methods required to fully characterize this and similar fluorinated ketone intermediates.

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its core physical properties. These values are critical for everything from reaction optimization and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural and General Information

| Property | Value / Information | Source(s) |

| IUPAC Name | 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one | [1] |

| CAS Number | 213594-77-5 | [2][3][4] |

| Molecular Formula | C₉H₆F₄O | [3][5] |

| Molecular Weight | 206.14 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CC(F)(F)F)F | [5] |

| InChI Key | FWDLSJLKYUHRED-UHFFFAOYSA-N | [1][5] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar ketones |

| Purity | Commercially available at ≥95% | [3] |

| Storage Conditions | Store at 2-8°C, desiccated | [3] |

Thermal Properties

-

Melting Point (MP): Aryl ketones of similar molecular weight are typically solids at room temperature. The melting point is a critical indicator of purity. A sharp melting point range (typically < 2°C) is indicative of a highly pure compound. Impurities will generally cause a depression and broadening of the melting point range.

-

Boiling Point (BP): A definitive boiling point is difficult to predict. Due to the polarity of the carbonyl group, it is expected to be relatively high. Vacuum distillation would be the preferred method for purification of larger quantities to avoid thermal decomposition.

Solubility Profile

The solubility of a compound is a critical parameter for both synthetic work-up and biological applications. A qualitative and quantitative understanding of solubility is essential.

-

Aqueous Solubility: Due to the hydrophobic nature of the aromatic ring and the trifluoromethyl group, low solubility in water is expected. The OECD 105 guideline provides a standardized method for determining water solubility.[6][7][8][9]

-

Organic Solvent Solubility: The compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and dimethyl sulfoxide (DMSO), owing to its organic structure. It will likely have lower solubility in non-polar solvents like hexanes.

Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a novel or sparsely documented compound. The following workflow outlines the logical progression of experiments.

Caption: Workflow for the characterization of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one.

Spectral Analysis: The Fingerprint of the Molecule

Spectroscopic techniques provide unambiguous evidence of a molecule's structure. For an organofluorine compound, ¹⁹F NMR is as critical as standard ¹H and ¹³C NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this analysis.

-

¹H NMR (Proton NMR):